molecular formula C13H10O4S B13777903 4'-Formyl[1,1'-biphenyl]-4-sulfonic acid CAS No. 765217-66-1

4'-Formyl[1,1'-biphenyl]-4-sulfonic acid

Katalognummer: B13777903
CAS-Nummer: 765217-66-1
Molekulargewicht: 262.28 g/mol
InChI-Schlüssel: POFNZJXEGAXYMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’-Formyl[1,1’-biphenyl]-4-sulfonic acid is an organic compound characterized by the presence of a formyl group and a sulfonic acid group attached to a biphenyl structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Formyl[1,1’-biphenyl]-4-sulfonic acid typically involves the formylation of biphenyl compounds followed by sulfonation. One common method involves the use of 4-bromobenzaldehyde as a starting material. The formylation can be achieved through a Grignard reaction, where the bromobenzaldehyde is reacted with magnesium to form a Grignard reagent, which is then treated with a formylating agent such as tri-n-butyl borate .

Industrial Production Methods

Industrial production of 4’-Formyl[1,1’-biphenyl]-4-sulfonic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

4’-Formyl[1,1’-biphenyl]-4-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 4’-Formyl[1,1’-biphenyl]-4-sulfonic acid involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interaction with biological and chemical systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4’-Formyl[1,1’-biphenyl]-4-sulfonic acid is unique due to the presence of both a formyl group and a sulfonic acid group on the biphenyl structure. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications in research and industry .

Eigenschaften

CAS-Nummer

765217-66-1

Molekularformel

C13H10O4S

Molekulargewicht

262.28 g/mol

IUPAC-Name

4-(4-formylphenyl)benzenesulfonic acid

InChI

InChI=1S/C13H10O4S/c14-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)18(15,16)17/h1-9H,(H,15,16,17)

InChI-Schlüssel

POFNZJXEGAXYMQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.